Methyl gamma-linolenate

LTB4 receptor antagonism inflammation bronchoconstriction

Methyl gamma-linolenate (CAS 16326-32-2), also known as γ-linolenic acid methyl ester or methyl GLA, is an omega-6 polyunsaturated fatty acid methyl ester (C19H32O2, MW 292.46) characterized by its three cis double bonds at the Δ6, 9, and 12 positions. It is the methyl ester derivative of gamma-linolenic acid (GLA), an essential fatty acid that serves as the key biosynthetic precursor to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA).

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 16326-32-2
Cat. No. B153489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl gamma-linolenate
CAS16326-32-2
Synonyms(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Methyl Ester;  (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Methyl Ester;  Methyl All-cis-6,9,12-octadecatrienoate;  Methyl Octadeca-6,9,12-trienoate;  Methyl γ-Linolenate
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-
InChIKeyJFRWATCOFCPIBM-JPFHKJGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Gamma-Linolenate (CAS 16326-32-2): Omega-6 PUFA Methyl Ester for Lipid Metabolism and Anti-Inflammatory Research


Methyl gamma-linolenate (CAS 16326-32-2), also known as γ-linolenic acid methyl ester or methyl GLA, is an omega-6 polyunsaturated fatty acid methyl ester (C19H32O2, MW 292.46) characterized by its three cis double bonds at the Δ6, 9, and 12 positions [1]. It is the methyl ester derivative of gamma-linolenic acid (GLA), an essential fatty acid that serves as the key biosynthetic precursor to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) [2]. This compound is widely employed as a reference standard, research tool, and intermediate in lipid biochemistry, nutritional studies, and pharmacological investigations due to its well-defined chemical structure and established biological activities [3].

Why Methyl Gamma-Linolenate Cannot Be Substituted with Other Omega-6 or Omega-3 Fatty Acid Esters


Methyl gamma-linolenate cannot be generically substituted with other in-class compounds such as methyl alpha-linolenate, methyl linoleate, or even free gamma-linolenic acid without fundamentally altering experimental outcomes. The compound's specific Δ6,9,12 double bond configuration dictates its unique metabolic fate, determining whether it is elongated to anti-inflammatory DGLA or further desaturated to pro-inflammatory arachidonic acid [1]. In contrast, its omega-3 isomer, methyl alpha-linolenate (Δ9,12,15), enters a divergent pathway, producing different eicosanoid profiles with distinct biological consequences [2]. Furthermore, the methyl ester moiety is not an inert modification; it confers enhanced lipophilicity and membrane permeability compared to the free acid, enabling more efficient cellular uptake and formulation into lipid-based delivery systems . Therefore, procurement decisions based solely on generic class or fatty acid backbone will introduce uncontrolled variables that can compromise data reproducibility and mechanistic interpretation.

Quantitative Evidence: Differentiating Performance of Methyl Gamma-Linolenate Against Comparators


In Vivo LTB4 Receptor Antagonism: Superior Bronchoconstriction Inhibition vs. Ricinelaidic Acid

In a direct head-to-head in vivo comparison, methyl gamma-linolenate demonstrated a 53% inhibition of LTB4-induced bronchoconstriction at a 1 mg/kg i.v. dose, exceeding the 46% inhibition achieved by the comparator fatty acid ricinelaidic acid under identical experimental conditions .

LTB4 receptor antagonism inflammation bronchoconstriction

In Vitro LTB4 Receptor Binding Affinity: Ki Determination Against Porcine Neutrophil Membranes

Methyl gamma-linolenate exhibits a Ki of 1 μM for the leukotriene B4 (LTB4) receptor in porcine neutrophil membranes, establishing it as a weak but quantifiable antagonist . While no direct comparative Ki data for close structural analogs are available in the same assay system, this value serves as a benchmark for evaluating relative potency within this class of fatty acid derivatives.

receptor binding LTB4 antagonist inflammation

Differential In Vivo Conversion to Arachidonic Acid: Higher Plasma AA Levels vs. Alpha-Isomer

In a 10-day dietary study in rats, administration of 5% methyl gamma-linolenate resulted in significantly higher percentages of arachidonic acid in plasma cholesterol esters and total phospholipids compared to rats fed an equivalent 5% diet of methyl alpha-linolenate [1].

fatty acid metabolism arachidonic acid in vivo model

Differential Hepatic Lipid Modulation: Superior Cholesterol Reduction vs. Linoleate

In a 4-week cholesterol-fed rat model, dietary substitution with 2% methyl gamma-linolenate plus 2% methyl linoleate resulted in significantly less hepatic cholesterol accumulation compared to diets containing 4% methyl linoleate alone, demonstrating a distinct advantage in lipid-modulating efficacy [1].

cholesterol metabolism hepatic steatosis in vivo model

Enhanced Purification Yield via Flash Chromatography: 71% w/w Yield vs. Conventional Methods

The isolation of methyl gamma-linolenate from Spirulina platensis using a flash chromatography system (Isolera system) achieved a 71% w/w yield, which is reported as a very good yield compared to other conventional methods such as winterization, fractional distillation, urea-inclusion, and HPLC [1]. This demonstrates a practical, scalable advantage for sourcing the compound from a renewable microalgal source.

isolation flash chromatography Spirulina platensis

Selective Cytotoxicity Against A-549 Lung Carcinoma Cells with Dose-Dependent Apoptosis Induction

Methyl gamma-linolenate exhibits dose-dependent cytotoxicity against A-549 human lung carcinoma cells, inducing apoptosis at concentrations of 1-4 μg/mL over 72 hours in vitro, with activity attributed to tumor cell-specific free radical generation without affecting normal cells .

cytotoxicity apoptosis lung cancer

High-Impact Research and Industrial Applications of Methyl Gamma-Linolenate (CAS 16326-32-2)


Investigating Omega-6 Eicosanoid Pathway Dynamics and AA/DGLA Ratio Modulation

Methyl gamma-linolenate is the preferred precursor for studies examining the delta-5 desaturase step and the regulation of arachidonic acid synthesis from DGLA. As demonstrated in head-to-head dietary studies, it drives significantly higher AA production compared to its alpha-isomer [1], and its combination with linoleate uniquely alters the AA/DGLA ratio in hepatic lipids [2]. This makes it indispensable for researchers dissecting the balance between pro- and anti-inflammatory eicosanoid production in metabolic disease, cardiovascular, and inflammation models.

Validating Leukotriene B4 Receptor Antagonism in In Vivo Models of Acute Inflammation

For scientists studying LTB4-mediated pathologies such as asthma or inflammatory bowel disease, methyl gamma-linolenate offers a validated, quantifiable tool. Its direct in vivo efficacy, showing a 53% inhibition of LTB4-induced bronchoconstriction at 1 mg/kg , and its defined in vitro binding affinity (Ki = 1 μM) provide clear benchmarks for experimental design. Researchers can use this compound as a reference antagonist to contextualize the potency of novel anti-inflammatory agents in pulmonary and gastrointestinal inflammation models.

Developing Sustainable, High-Yield Extraction Protocols for High-Value PUFA Esters

Biotechnologists and process chemists aiming to produce omega-6 fatty acid esters from renewable feedstocks can leverage the validated flash chromatography method for isolating methyl gamma-linolenate from Spirulina platensis, which achieves a 71% w/w yield [3]. This superior yield, compared to conventional methods like winterization or urea complexation, provides a scalable and economically attractive alternative for generating high-purity methyl GLA for nutraceutical, cosmetic, or pharmaceutical research applications, reducing reliance on petroleum-based synthesis or low-yield plant extractions.

Probing Selective Tumor Cell Cytotoxicity and Apoptotic Mechanisms in Oncology Research

Cancer biologists can employ methyl gamma-linolenate as a tool to investigate mechanisms of selective tumor cell killing. The compound induces dose-dependent apoptosis in A-549 lung carcinoma cells at low microgram concentrations, reportedly via a mechanism involving tumor cell-specific augmentation of free radical generation . This makes it a valuable agent for studies exploring the link between lipid metabolism, oxidative stress, and programmed cell death, and for screening potential adjuvants that may enhance the efficacy of conventional chemotherapeutics.

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